molecular formula C18H16N4O6 B15018237 2-(2-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

2-(2-methoxyphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide

Cat. No.: B15018237
M. Wt: 384.3 g/mol
InChI Key: SXORKCUMMDIBES-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Methoxyphenoxy Intermediate: The initial step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Indole Derivative Synthesis: The next step involves the synthesis of the indole derivative, which can be achieved through various methods such as Fischer indole synthesis or other indole-forming reactions.

    Coupling Reaction: The final step involves the coupling of the methoxyphenoxy intermediate with the indole derivative under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy and indole moieties.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy or indole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction of the nitro group results in the corresponding amine derivative.

Scientific Research Applications

2-(2-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone: This compound shares the methoxyphenoxy group but differs in the overall structure and functional groups.

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Another compound with a methoxyphenyl group, but with a different core structure.

Uniqueness

2-(2-METHOXYPHENOXY)-N’-[(3Z)-7-METHYL-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential applications. The presence of both methoxyphenoxy and indole moieties allows for diverse interactions and reactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H16N4O6

Molecular Weight

384.3 g/mol

IUPAC Name

N-[(2-hydroxy-7-methyl-5-nitro-1H-indol-3-yl)imino]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C18H16N4O6/c1-10-7-11(22(25)26)8-12-16(10)19-18(24)17(12)21-20-15(23)9-28-14-6-4-3-5-13(14)27-2/h3-8,19,24H,9H2,1-2H3

InChI Key

SXORKCUMMDIBES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NC(=C2N=NC(=O)COC3=CC=CC=C3OC)O)[N+](=O)[O-]

Origin of Product

United States

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